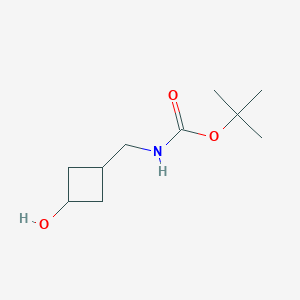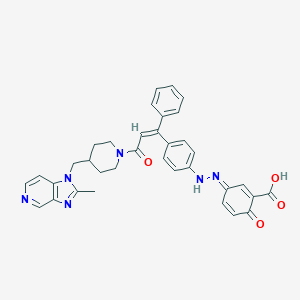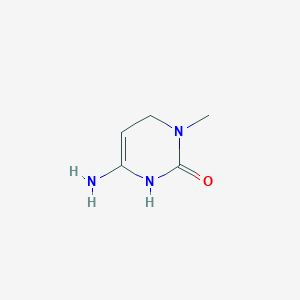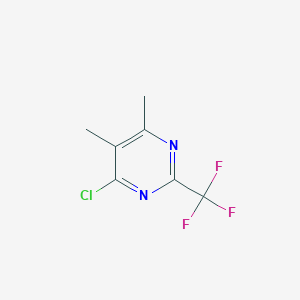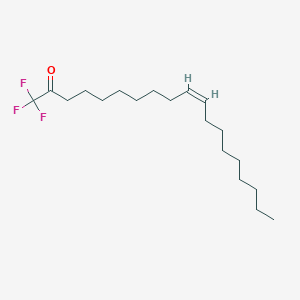
油酰基三氟甲基酮
描述
油酰三氟甲基酮是一种化学化合物,分子式为C19H33F3O。由于存在三氟甲基,该化合物具有独特的性质,赋予其显著的化学稳定性和反应活性。这种化合物通常用于各种科学研究应用,特别是在化学和生物学领域。
科学研究应用
油酰三氟甲基酮在科学研究中具有广泛的应用:
作用机制
油酰三氟甲基酮主要通过抑制脂肪酸酰胺水解酶来发挥作用。这种酶负责水解脂肪酸酰胺,脂肪酸酰胺是参与各种生理过程的信号分子。 抑制脂肪酸酰胺水解酶会导致这些信号分子的水平升高,从而调节其作用 .
生化分析
Biochemical Properties
Oleyl trifluoromethyl ketone plays a significant role in biochemical reactions, primarily as an inhibitor of FAAH . FAAH is a member of the serine hydrolase family and is responsible for hydrolyzing fatty acid amides such as oleamide and anandamide . Inhibition of FAAH by oleyl trifluoromethyl ketone leads to increased levels of these fatty acid amides, which are involved in various physiological processes, including pain modulation, sleep regulation, and appetite control . The interaction between oleyl trifluoromethyl ketone and FAAH is characterized by the formation of a covalent bond between the ketone group of the compound and the serine residue in the active site of the enzyme .
Cellular Effects
Oleyl trifluoromethyl ketone has been shown to affect various types of cells and cellular processes. In transfected COS-7 cells, oleyl trifluoromethyl ketone at a concentration of 10 µM inhibits the hydrolysis of oleamide by human and rat FAAH activities by 95.7% and 94.8%, respectively . This inhibition leads to increased levels of oleamide, which can influence cell signaling pathways, gene expression, and cellular metabolism . For example, elevated oleamide levels have been associated with enhanced sleep induction and reduced pain perception .
Molecular Mechanism
The molecular mechanism of action of oleyl trifluoromethyl ketone involves its interaction with FAAH. The compound binds to the active site of FAAH, forming a covalent bond with the serine residue, which inhibits the enzyme’s activity . This inhibition prevents the hydrolysis of fatty acid amides, leading to their accumulation in the cell . The increased levels of fatty acid amides can modulate various signaling pathways, including those involved in pain perception, sleep regulation, and appetite control . Additionally, oleyl trifluoromethyl ketone may influence gene expression by altering the levels of transcription factors regulated by fatty acid amides .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of oleyl trifluoromethyl ketone have been observed to change over time. The compound is relatively stable under standard storage conditions, with a recommended storage temperature of -20°C . Its inhibitory effects on FAAH can diminish over time due to potential degradation or changes in the compound’s structure . Long-term studies have shown that prolonged exposure to oleyl trifluoromethyl ketone can lead to sustained increases in fatty acid amide levels, which may have lasting effects on cellular function .
Dosage Effects in Animal Models
The effects of oleyl trifluoromethyl ketone vary with different dosages in animal models. At low doses, the compound effectively inhibits FAAH activity, leading to increased levels of fatty acid amides and their associated physiological effects . At high doses, oleyl trifluoromethyl ketone may exhibit toxic or adverse effects, including potential disruptions in cellular metabolism and signaling pathways . Threshold effects have been observed, where doses above a certain level result in significant toxicity and adverse outcomes .
Metabolic Pathways
Oleyl trifluoromethyl ketone is involved in metabolic pathways related to the degradation of fatty acid amides . FAAH, the primary enzyme targeted by oleyl trifluoromethyl ketone, hydrolyzes fatty acid amides into their corresponding acids and amines . By inhibiting FAAH, oleyl trifluoromethyl ketone prevents the breakdown of these amides, leading to their accumulation and prolonged activity . This inhibition can affect metabolic flux and metabolite levels, potentially altering various physiological processes .
Transport and Distribution
Within cells and tissues, oleyl trifluoromethyl ketone is transported and distributed through interactions with specific transporters and binding proteins . The compound’s lipophilic nature allows it to readily cross cell membranes and accumulate in lipid-rich environments . Once inside the cell, oleyl trifluoromethyl ketone can interact with intracellular proteins and enzymes, influencing its localization and activity . The distribution of the compound within tissues can vary, with higher concentrations observed in areas with abundant lipid content .
Subcellular Localization
Oleyl trifluoromethyl ketone is primarily localized in the endoplasmic reticulum and lipid droplets within cells . Its subcellular localization is influenced by its lipophilic properties and interactions with specific targeting signals and post-translational modifications . The compound’s activity and function can be affected by its localization, with potential implications for its inhibitory effects on FAAH and other cellular processes .
准备方法
合成路线和反应条件
油酰三氟甲基酮可以通过几种方法合成。一种常用的方法是在低温(约-40°C)下,使用氟仿(HCF3)和六甲基二硅氮化钾(KHMDS)在三甘醇二甲醚中对酯进行亲核三氟甲基化。 这种方法以高效率生成所需的三氟甲基酮 .
另一种方法是在室温下使用铜催化剂、三乙基硅烷和过硫酸钾在水性丙酮中对醛进行三氟甲基化。 这种方法适用于脂肪族醛和芳香族醛,并能提供良好的收率 .
工业生产方法
油酰三氟甲基酮的工业生产通常涉及使用上述方法进行大规模合成。方法的选择取决于起始材料的可用性和所需的生产规模。 在三甘醇二甲醚中使用氟仿和KHMDS特别有利,因为它具有高收率和效率 .
化学反应分析
反应类型
油酰三氟甲基酮会发生各种化学反应,包括:
氧化: 该化合物可以被氧化成相应的羧酸。
还原: 还原反应可以将酮基转化为醇。
取代: 三氟甲基可以参与取代反应,导致形成各种衍生物。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。
还原: 常用的还原剂包括硼氢化钠 (NaBH4) 和氢化铝锂 (LiAlH4)。
取代: 取代反应通常在温和条件下涉及胺或硫醇等亲核试剂。
形成的主要产物
氧化: 羧酸。
还原: 醇。
取代: 取决于所用亲核试剂的不同,形成各种取代衍生物。
相似化合物的比较
类似化合物
三氟甲基酮: 一类具有类似性质和应用的化合物。
全氟烷基酮: 具有全氟烷基的化合物,具有更高的稳定性和反应活性。
氟芳烃: 带有氟取代基的芳香族化合物,用于类似的应用。
独特性
油酰三氟甲基酮的独特之处在于其长的油酰链,这赋予其特定的物理和化学性质。 这使其在需要疏水性和反应性的应用中特别有用 .
属性
IUPAC Name |
(Z)-1,1,1-trifluorononadec-10-en-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H33F3O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(23)19(20,21)22/h9-10H,2-8,11-17H2,1H3/b10-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOJGXPSMVNTNQL-KTKRTIGZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H33F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(3-dodecylthiophen-2-yl)-5-[5-(3-dodecylthiophen-2-yl)thiophen-2-yl]thiophene](/img/structure/B66407.png)
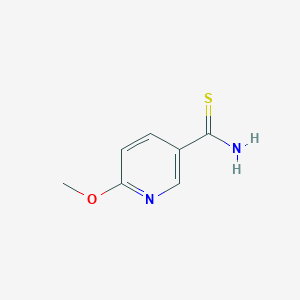
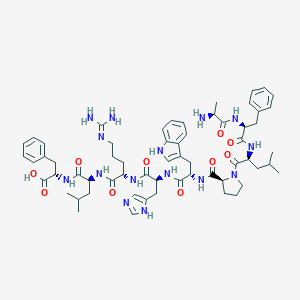
![N1-(4-[(3,5-Dioxopiperazino)sulfonyl]phenyl)acetamide](/img/structure/B66413.png)
![5,6-Dihydro-4H-thieno[3,4-c]pyrrole](/img/structure/B66415.png)
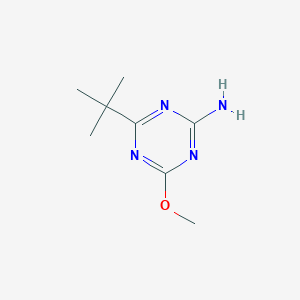
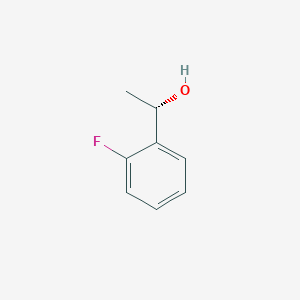
![[(3As,4S,6R,6aS)-4-ethoxy-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol](/img/structure/B66425.png)

